molecular formula C19H21ClO6 B1469635 Cryptosporiopsin A CAS No. 1402990-52-6

Cryptosporiopsin A

Cat. No.: B1469635
CAS No.: 1402990-52-6
M. Wt: 380.8 g/mol
InChI Key: WJNTWPSDKYZENI-DUMNWFOQSA-N
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Preparation Methods

The first total synthesis of Cryptosporiopsin A was accomplished in 12 linear steps with an overall yield of 15.4% . The synthesis starts from enantiomerically pure epoxide prepared by hydrolytic kinetic resolution. Key steps in the synthesis include Stille coupling, Grignard reaction, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction . Industrial production methods for this compound have not been extensively documented, but the synthetic route provides a foundation for potential large-scale production.

Chemical Reactions Analysis

Cryptosporiopsin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Cryptosporiopsin A is unique due to its chlorine-containing structure and potent antifungal activity. Similar compounds include other polyketides with antifungal properties, such as:

This compound stands out due to its specific activity against a broad range of plant pathogenic fungi and its unique chlorine-containing structure .

Properties

IUPAC Name

(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTWPSDKYZENI-DUMNWFOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043651
Record name Cryptosporiopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402990-52-6
Record name Cryptosporiopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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